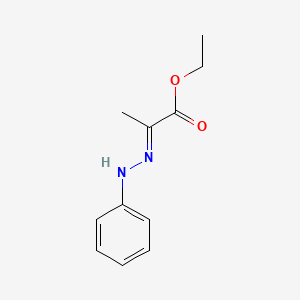

ethyl (2E)-2-(phenylhydrazono)propanoate

Übersicht

Beschreibung

Ethyl (2E)-2-(phenylhydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(phenylhydrazono)propanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

- Reaction of Ethyl Acetoacetate with Phenylhydrazine:

Reagents: Ethyl acetoacetate, phenylhydrazine

Conditions: Acidic or basic medium, typically at room temperature or slightly elevated temperatures.

:Reaction: C6H5NHNH2+CH3COCH2COOEt→C6H5N=NHCH2COOEt+H2O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:

Oxidation: The hydrazone group can be oxidized to form azo compounds.

Reduction: Reduction of the hydrazone group can yield the corresponding amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Azo compounds

Reduction: Amines

Substitution: Corresponding substituted esters or amides

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-(phenylhydrazono)propanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Hydrazones are known for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Material Science: Hydrazone derivatives are used in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of ethyl (2E)-2-(phenylhydrazono)propanoate largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis or material science.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2E)-2-(phenylhydrazono)propanoate can be compared with other hydrazone derivatives, such as:

- Mthis compound

- Ethyl (2E)-2-(benzylhydrazono)propanoate

- Ethyl (2E)-2-(phenylhydrazono)butanoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the ethyl ester group and the phenylhydrazone moiety makes it a versatile intermediate in organic synthesis and a candidate for various biological studies.

Biologische Aktivität

Ethyl (2E)-2-(phenylhydrazono)propanoate, a member of the hydrazone class of compounds, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

Overview of this compound

This compound is synthesized through the reaction of ethyl acetoacetate with phenylhydrazine, typically under acidic or basic conditions. Its structure features a hydrazone linkage, which is pivotal for its biological activity.

Biological Activities

- Antimicrobial Properties : Research indicates that hydrazone derivatives exhibit significant antimicrobial effects. This compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential as an antimicrobial agent.

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. It appears to affect cell cycle progression and induce apoptosis in specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with biological targets through its hydrazone and ester functional groups. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active species that interact with cellular targets.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Testing : In a study involving various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays showed that this compound reduced cell viability in cancer cell lines such as HeLa and A549 by approximately 30-50% at concentrations between 25-100 µM after 48 hours of treatment .

- Inflammatory Response Modulation : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in serum levels of IL-6 and TNF-alpha, indicating a reduction in inflammatory responses.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 50-200 µg/mL | |

| Antitumor | Cell viability reduction: 30-50% | |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels |

Table 2: Synthesis Conditions for this compound

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Ethyl acetoacetate + Phenylhydrazine | Acidic/Basic medium at room temperature | Variable |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(phenylhydrazinylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-33-7, 4792-54-5 | |

| Record name | Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC120372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.